molecular formula C13H9F2NO4 B561608 (E)-5-Dodecen-1-ol CAS No. 56528-18-8

(E)-5-Dodecen-1-ol

Cat. No. B561608
CAS RN: 56528-18-8
M. Wt: 281.215
InChI Key: WTYDFHWEYARUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5E-Dodecen-1-ol is an aliphatic alcohol.

Scientific Research Applications

Pheromone Synthesis and Insect Behavior

(E)-5-Dodecen-1-ol is extensively studied in the context of pheromone synthesis and its role in influencing insect behavior. For example, in the synthesis of various sex attractants for moths, structurally related compounds to (E)-5-Dodecen-1-ol were found to modify the activity of these attractants significantly (Greenway, Wall, & Perry, 1982). Moreover, studies on the codling moth, Cydia pomonella, revealed that certain alcohol components, possibly including (E)-5-Dodecen-1-ol, have a behavioral role in pheromone attraction (Arn et al., 1985).

Chemical Synthesis and Analysis

The compound has also been the focus of various chemical synthesis studies. For instance, Argenti et al. (1994) explored the stereoselective syntheses of similar compounds, highlighting the significance of these processes in understanding pheromone chemistry and termite behavior (Argenti et al., 1994). Additionally, studies have investigated the fragmentation pathways of isomeric dodecenols, including (E)-5-Dodecen-1-ol, using electron impact mass spectrometry, shedding light on the molecular structure and behavior of these compounds (Yuan, He, & He, 1993).

Material Science and Nanoparticle Research

In the field of material science, (E)-5-Dodecen-1-ol is studied for its role in the synthesis of nanoparticles. For example, Bernard et al. (2018) investigated the solvent effects on the synthesis of germanium nanoparticles, where 1-dodecene, a compound structurally similar to (E)-5-Dodecen-1-ol, played a crucial role (Bernard et al., 2018).

properties

IUPAC Name

(E)-dodec-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJWLIMIKGBSSN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886516
Record name 5-Dodecen-1-ol, (5E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-Dodecen-1-ol

CAS RN

62936-12-3
Record name (5E)-5-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62936-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dodecen-1-ol, (5E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062936123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Dodecen-1-ol, (5E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Dodecen-1-ol, (5E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-Dodecen-1-ol
Reactant of Route 2
Reactant of Route 2
(E)-5-Dodecen-1-ol
Reactant of Route 3
Reactant of Route 3
(E)-5-Dodecen-1-ol
Reactant of Route 4
Reactant of Route 4
(E)-5-Dodecen-1-ol
Reactant of Route 5
Reactant of Route 5
(E)-5-Dodecen-1-ol
Reactant of Route 6
Reactant of Route 6
(E)-5-Dodecen-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.